

Spectroscopic comparison of 4-Methyloxazole-5-methanol and its precursors

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Compound of Interest

Compound Name: 4-Methyloxazole-5-methanol

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Spectroscopic Comparison: 4-Methyloxazole-5-methanol and Its Precursors

A detailed analysis of the spectroscopic characteristics of **4-Methyloxazole-5-methanol** and its key precursors, ethyl 4-methyloxazole-5-carboxylate and 4-methyloxazole-5-carboxylic acid, provides valuable insights for researchers and professionals in drug development. This guide offers a comparative summary of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supported by detailed experimental protocols.

The synthesis of **4-Methyloxazole-5-methanol**, a valuable building block in medicinal chemistry, typically proceeds through the formation of key precursors. Understanding the spectroscopic signatures of the final product and its intermediates is crucial for reaction monitoring, quality control, and structural elucidation. This report outlines the distinct spectral features of **4-Methyloxazole-5-methanol** and two of its common precursors: ethyl 4-methyloxazole-5-carboxylate and 4-methyloxazole-5-carboxylic acid.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for **4-Methyloxazole-5-methanol** and its precursors.

Table 1: ^1H NMR Spectroscopic Data

Compound	Chemical Shift (δ) ppm
4-Methyloxazole-5-methanol	Data not available in searched literature
Ethyl 4-methyloxazole-5-carboxylate	7.90 (s, 1H), 4.34 (q, J = 7.1 Hz, 2H), 2.52 (s, 3H), 1.37 (t, J = 7.1 Hz, 3H)
4-Methyloxazole-5-carboxylic acid	Data not available in searched literature

Table 2: ^{13}C NMR Spectroscopic Data

Compound	Chemical Shift (δ) ppm
4-Methyloxazole-5-methanol	Data not available in searched literature
Ethyl 4-methyloxazole-5-carboxylate	161.8, 158.5, 148.2, 125.9, 60.8, 14.3, 11.9
4-Methyloxazole-5-carboxylic acid	Data not available in searched literature

Table 3: Infrared (IR) Spectroscopy Data

Compound	Wavenumber (cm^{-1})	Assignment
4-Methyloxazole-5-methanol	Data not available in searched literature	
Ethyl 4-methyloxazole-5-carboxylate	~1720	C=O (Ester) Stretch
~1590	C=N Stretch (Oxazole Ring)	
4-Methyloxazole-5-carboxylic acid	~3100-2500 (broad)	O-H Stretch (Carboxylic Acid)
~1700	C=O Stretch (Carboxylic Acid)	
~1595	C=N Stretch (Oxazole Ring)	

Table 4: Mass Spectrometry (MS) Data

Compound	m/z	Assignment
4-Methyloxazole-5-methanol	Data not available in searched literature	
Ethyl 4-methyloxazole-5-carboxylate	155	[M] ⁺
110	[M - C ₂ H ₅ O] ⁺	
82	[M - C ₂ H ₅ OCO] ⁺	
4-Methyloxazole-5-carboxylic acid	127	[M] ⁺
82	[M - COOH] ⁺	

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of oxazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound (5-10 mg) is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm. For ¹³C NMR, a proton-decoupled pulse sequence is commonly used to simplify the spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

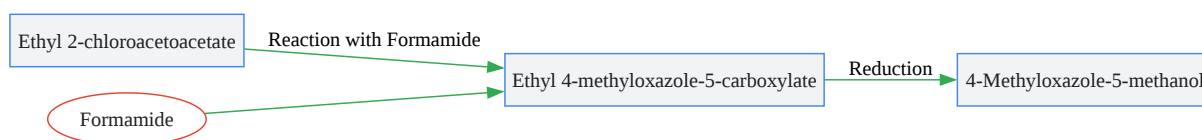
For solid samples, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Liquid samples can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr). The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically over a range of 4000 to 400 cm⁻¹. The data is processed to generate a transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source. For EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

Synthesis and Logical Relationships

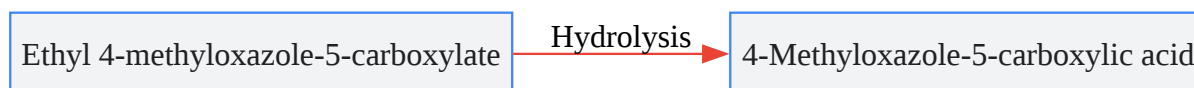
The synthesis of **4-Methyloxazole-5-methanol** typically involves the reduction of its precursor, ethyl 4-methyloxazole-5-carboxylate. This ester is often synthesized from simpler starting materials. The logical progression from the ester to the alcohol is a key transformation in the synthesis of this and related compounds.



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Caption: Synthetic pathway to **4-Methyloxazole-5-methanol**.

The hydrolysis of ethyl 4-methyloxazole-5-carboxylate provides another key precursor, 4-methyloxazole-5-carboxylic acid, which can also be a starting point for various derivatives.



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Caption: Hydrolysis of the ester precursor.

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